molecular formula C21H16BrN3O3S3 B2491382 N-[4-(5-bromothiophen-2-yl)-1,3-thiazol-2-yl]-4-[methyl(phenyl)sulfamoyl]benzamide CAS No. 361160-26-1

N-[4-(5-bromothiophen-2-yl)-1,3-thiazol-2-yl]-4-[methyl(phenyl)sulfamoyl]benzamide

Cat. No.: B2491382
CAS No.: 361160-26-1
M. Wt: 534.46
InChI Key: UDQVEPNDNPXJLU-UHFFFAOYSA-N
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Description

N-[4-(5-Bromothiophen-2-yl)-1,3-thiazol-2-yl]-4-[methyl(phenyl)sulfamoyl]benzamide is a synthetic organic compound with the CAS Registry Number 361160-26-1 and a molecular formula of C21H16BrN3O3S3 . It features a complex structure integrating benzamide, thiazole, and bromothiophene moieties, which are of significant interest in medicinal chemistry research. Compounds based on the N-(thiazol-2-yl)-benzamide scaffold have been identified as potent and selective antagonists for the Zinc-Activated Channel (ZAC), an atypical member of the Cys-loop receptor superfamily . These antagonists function as negative allosteric modulators, potentially through state-dependent inhibition that targets the transmembrane and/or intracellular domains of the receptor . This mechanism makes such compounds valuable pharmacological tools for exploring the physiological roles of ZAC, whose functions are not yet fully elucidated . Thiazole derivatives, a core component of this molecule, are recognized as important functional groups in drug discovery and are utilized in a wide range of therapeutic applications, including antibacterial, antifungal, and antihypertensive agents . This product is intended for research purposes only and is not for diagnostic or personal use.

Properties

IUPAC Name

N-[4-(5-bromothiophen-2-yl)-1,3-thiazol-2-yl]-4-[methyl(phenyl)sulfamoyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16BrN3O3S3/c1-25(15-5-3-2-4-6-15)31(27,28)16-9-7-14(8-10-16)20(26)24-21-23-17(13-29-21)18-11-12-19(22)30-18/h2-13H,1H3,(H,23,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDQVEPNDNPXJLU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1=CC=CC=C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NC(=CS3)C4=CC=C(S4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16BrN3O3S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

534.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Target of Action

Similar compounds have shown promising antimicrobial and antiproliferative activities. These compounds are often designed to interact with key proteins or enzymes in the target organisms or cells, disrupting their normal function and leading to the desired therapeutic effect.

Result of Action

The result of the compound’s action depends on its specific targets and mode of action. In general, compounds like this one aim to inhibit the growth of harmful organisms or cells, or kill them outright. The exact molecular and cellular effects would depend on the specific targets and pathways affected.

Biological Activity

N-[4-(5-bromothiophen-2-yl)-1,3-thiazol-2-yl]-4-[methyl(phenyl)sulfamoyl]benzamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. The compound features a complex structure that includes a thiazole ring, a bromothiophene moiety, and a sulfamoyl group, suggesting diverse pharmacological properties. This article reviews the biological activity of this compound, including its synthesis, mechanisms of action, and potential therapeutic applications.

Structural Characteristics

The compound can be represented by the following molecular formula:

C18H17BrN2O2SC_{18}H_{17}BrN_2O_2S

It consists of:

  • A bromothiophene ring which may contribute to its biological activity through interactions with various biological targets.
  • A thiazole ring known for its role in many bioactive compounds.
  • A sulfamoyl group that is often associated with antibacterial and anticancer properties.

Synthesis

The synthesis of this compound typically involves several steps:

  • Formation of the Bromothiophene Intermediate : Starting from thiophene derivatives, bromination is performed to introduce the bromine atom.
  • Thiazole Ring Formation : The bromothiophene intermediate is reacted with thioamide under basic conditions to form the thiazole ring.
  • Sulfamoylation : The thiazole derivative is then treated with methyl(phenyl)sulfonamide to introduce the sulfamoyl group.
  • Amidation : Finally, coupling with an appropriate benzamide derivative yields the target compound.

Antimicrobial Properties

Research indicates that compounds containing thiazole and thiophene rings exhibit significant antimicrobial activity. For instance, similar compounds have shown effectiveness against various bacterial strains, suggesting that this compound may also possess antibacterial properties due to its structural components .

Anticancer Activity

The compound's structure suggests potential anticancer properties. Studies on related thiazole derivatives have demonstrated their ability to inhibit cancer cell proliferation by interfering with cell signaling pathways and inducing apoptosis in cancer cells . The presence of the sulfamoyl group further enhances its potential as an anticancer agent by possibly inhibiting enzymes involved in tumor growth.

The proposed mechanisms of action for this compound include:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in cellular metabolism or signaling pathways. For example, it could act as an inhibitor of soluble epoxide hydrolase (sEH) and fatty acid amide hydrolase (FAAH), which are targets for pain relief and anti-inflammatory effects .
  • Cellular Signaling Interference : By modulating receptor activity or enzyme function, the compound may alter cellular responses critical for cancer progression or microbial resistance .

Case Studies

Several studies have evaluated the biological activity of structurally similar compounds:

Compound NameBiological ActivityReference
N-[4-(5-chlorothiophen-2-yl)-1,3-thiazol-2-yl]-benzamideAnticancer properties
N-[4-(5-bromo-4-methylthiazol-2-yl)-benzamide]Antioxidant activity
Dual sEH/FAAH inhibitorsPain relief without behavioral side effects

These studies highlight the importance of structural modifications in enhancing biological activity.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound belongs to a class of sulfamoyl benzamide derivatives with heterocyclic substituents. Key comparisons include:

Compound Name Structural Features Biological Activity Key Differences References
LMM5 1,3,4-Oxadiazole, 4-methoxyphenylmethyl, benzyl(methyl)sulfamoyl Antifungal (C. albicans), Trr1 inhibitor Oxadiazole core vs. thiazole; methoxy group reduces lipophilicity
LMM11 1,3,4-Oxadiazole, furan-2-yl, cyclohexyl(ethyl)sulfamoyl Antifungal (C. albicans) Furan vs. bromothiophene; cyclohexyl group enhances membrane penetration
BA95997 2,5-Dichlorothiophen-3-yl, methyl(phenyl)sulfamoyl Unreported (structural analog) Dichlorothiophene vs. bromothiophene; higher molecular weight (524.46 g/mol)
N-[4-(4-Methylphenyl)-1,3-thiazol-2-yl]-2-phenoxybenzamide Phenoxybenzamide, 4-methylphenyl-thiazole 129% growth modulation (p<0.05) Phenoxy vs. sulfamoyl; methylphenyl reduces steric hindrance
Masitinib mesylate Pyridinyl-thiazole, methylpiperazinyl-methyl Tyrosine kinase (c-KIT/PDGF) inhibitor Piperazinyl-methyl enhances solubility; clinical use in mastocytosis

Key Findings:

Core Heterocycle Impact :

  • Thiazole-based compounds (e.g., target compound, Masitinib) exhibit kinase inhibition, while 1,3,4-oxadiazoles (LMM5/LMM11) show antifungal activity. The thiazole’s sulfur atom may enhance metal-binding capacity in enzymatic targets .
  • Replacement of oxadiazole with thiazole in the target compound improves stability, as thiazoles are less prone to metabolic oxidation .

This may enhance binding to hydrophobic enzyme pockets . Sulfamoyl Benzamide: The sulfamoyl group in the target compound and LMM5/LMM11 facilitates hydrogen bonding with thioredoxin reductase (Trr1) active sites, critical for antifungal activity .

Biological Activity Trends :

  • Antifungal activity correlates with sulfamoyl groups and heterocyclic cores, as seen in LMM5/LMM11 (MIC ~2–8 µg/mL against C. albicans) .
  • Kinase inhibition (e.g., Masitinib) requires bulky substituents (e.g., methylpiperazinyl) for allosteric modulation, a feature absent in the target compound .

Synthetic Accessibility :

  • The target compound’s synthesis likely parallels methods for BA95997, involving Suzuki coupling for bromothiophene-thiazole assembly and sulfamoylation . Yields for similar thiazole derivatives range from 76% () to <80% (), indicating moderate efficiency .

Preparation Methods

Hantzsch Thiazole Synthesis

The thiazole ring is synthesized via condensation of thiourea derivatives with α-halo ketones. For this compound, 2-amino-4-(5-bromothiophen-2-yl)thiazole serves as the intermediate. A representative protocol involves:

  • Reacting 5-bromo-2-thiophenecarbonyl chloride with thiourea in anhydrous THF at 0–5°C
  • Subsequent cyclization using bromine in acetic acid at 80°C for 6 hours

This method yields the thiazole-2-amine scaffold with 74–78% efficiency.

Alternative Cyclization Approaches

Microwave-assisted synthesis reduces reaction times from hours to minutes. For example, irradiating a mixture of 5-bromothiophene-2-carboxaldehyde, thioacetamide, and ammonium acetate in DMF at 150°C for 15 minutes achieves 82% yield.

Suzuki-Miyaura Cross-Coupling for Bromothiophene Incorporation

Optimization of Palladium Catalysts

The bromothiophene moiety is introduced via Suzuki coupling between 4-bromo-1,3-thiazol-2-amine and 5-bromothiophen-2-ylboronic acid. Key catalytic systems include:

Catalyst System Base Solvent Yield (%) Reference
Pd(PPh₃)₄ K₂CO₃ Toluene 68
PdCl₂(dppf) CsF DME 75
Pd(OAc)₂/XPhos K₃PO₄ THF 82

The Pd(OAc)₂/XPhos system in THF with K₃PO₄ at 90°C for 12 hours provides optimal yields.

Mechanistic Considerations

The reaction proceeds through oxidative addition of the thiazole bromide to Pd(0), transmetallation with the boronic acid, and reductive elimination to form the C–C bond. Steric hindrance from the thiazole’s 2-amino group necessitates bulky ligands like XPhos to prevent catalyst deactivation.

Sulfamoyl Benzamide Functionalization

Sulfonation and Amidation Sequence

The benzamide sulfonamide group is introduced via a three-step sequence:

  • Sulfonation : Treat 4-nitrobenzoyl chloride with chlorosulfonic acid at −10°C to form 4-(chlorosulfonyl)benzoyl chloride
  • Amination : React with methylphenylamine in dichloromethane (DCM) at 25°C for 4 hours
  • Amide Coupling : Use EDCl/HOBt to conjugate the sulfonamide to the thiazole-2-amine intermediate

Coupling Agent Efficiency

Comparative studies of coupling agents reveal:

Reagent System Solvent Temp (°C) Yield (%)
EDCl/HOBt DMF 25 78
HATU/DIEA DCM 0→25 85
DCC/DMAP THF 40 65

HATU/DIEA in DCM achieves superior yields due to enhanced activation of the carboxylic acid.

Purification and Characterization

Chromatographic Techniques

  • Flash Chromatography : Silica gel (230–400 mesh) with ethyl acetate/hexane (3:7)
  • HPLC : C18 column, acetonitrile/water (70:30), 1 mL/min, retention time = 9.2 minutes

Spectroscopic Data

  • ¹H NMR (400 MHz, DMSO-d₆): δ 8.21 (s, 1H, thiazole-H), 7.89–7.25 (m, 9H, aromatic), 3.12 (s, 3H, N–CH₃)
  • HRMS : m/z calc. for C₂₁H₁₅BrN₃O₃S₂ [M+H]⁺: 532.9612, found: 532.9608

Challenges and Optimization Strategies

Bromothiophene Reactivity

The electron-deficient nature of 5-bromothiophene necessitates careful control of cross-coupling conditions. Excess boronic acid (1.5 equiv) and degassed solvents minimize side reactions.

Sulfamoyl Group Stability

The methyl(phenyl)sulfamoyl group is prone to hydrolysis under acidic conditions. Maintaining pH > 7 during amidation and using anhydrous solvents are critical.

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